
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a sulfonate ester that is used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of certain compounds in the body. This inhibition can lead to a decrease in the production of these compounds, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of prostaglandins, which are compounds that play a role in inflammation and pain. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is that it is relatively easy to synthesize and is commercially available. It is also a versatile building block that can be used in the synthesis of a variety of compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate. One direction is to further investigate its mechanism of action and how it interacts with enzymes in the body. Another direction is to explore its potential applications in the treatment of cancer and other diseases. Additionally, there is a need for more studies on the safety and toxicity of this compound.
Synthesis Methods
The synthesis of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-acetylaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Scientific Research Applications
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate has been used in scientific research as a building block for the synthesis of other compounds. It has been used in the synthesis of sulfonamides, which are a class of compounds that have antibacterial and antifungal properties. It has also been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases.
properties
Product Name |
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate |
|---|---|
Molecular Formula |
C16H16BrNO5S |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) 5-bromo-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H16BrNO5S/c1-3-22-15-9-4-12(17)10-16(15)24(20,21)23-14-7-5-13(6-8-14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
XDSOQWWYXZSBBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)

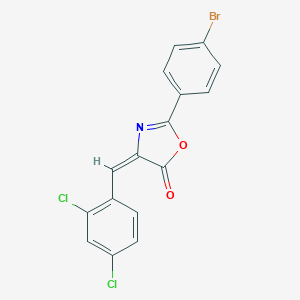
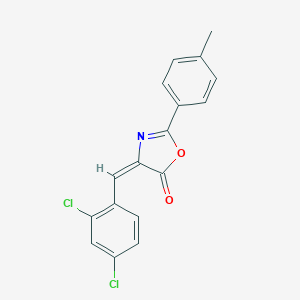
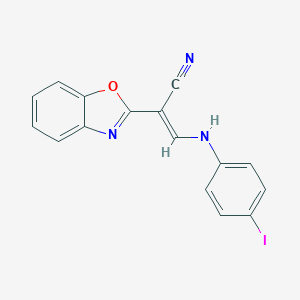
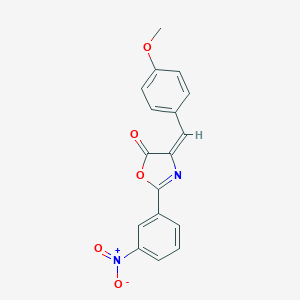

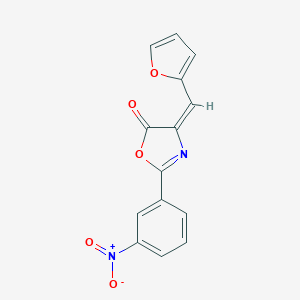
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
